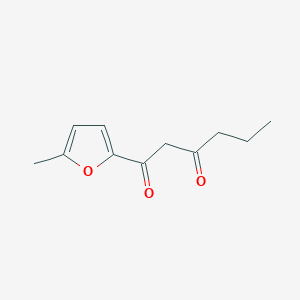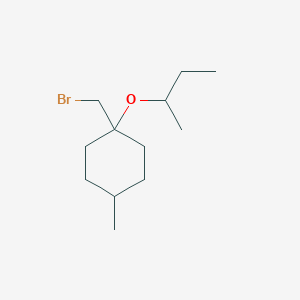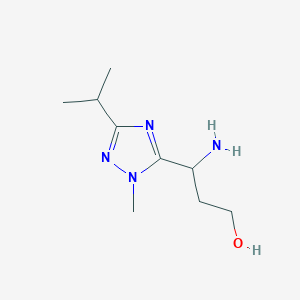
5-Bromo-3-iodothiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-iodothiophene-2-carbaldehyde: is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science . The presence of both bromine and iodine in the molecule makes it a valuable intermediate for various chemical reactions and synthesis pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodothiophene-2-carbaldehyde typically involves the bromination and iodination of thiophene derivatives. One common method includes the bromination of 3-iodothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
- Substitution reactions can yield various substituted thiophene derivatives.
- Oxidation reactions can produce carboxylic acids.
- Reduction reactions can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-iodothiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for the development of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Bromo-3-iodothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-5-iodothiophene-2-carbaldehyde
- 5-Iodo-2-thiophenecarboxaldehyde
Comparison: 5-Bromo-3-iodothiophene-2-carbaldehyde is unique due to the presence of both bromine and iodine atoms on the thiophene ring, which provides distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H2BrIOS |
|---|---|
Molekulargewicht |
316.94 g/mol |
IUPAC-Name |
5-bromo-3-iodothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |
InChI-Schlüssel |
ATJNENSHZDFVRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1I)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


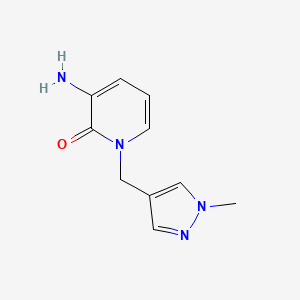
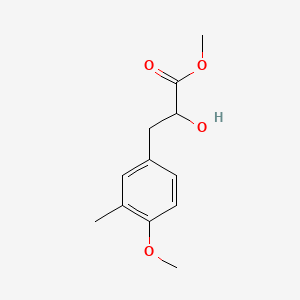
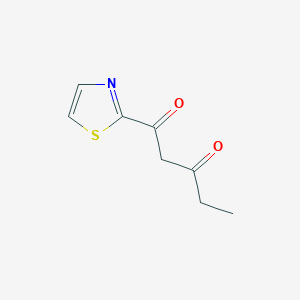
amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
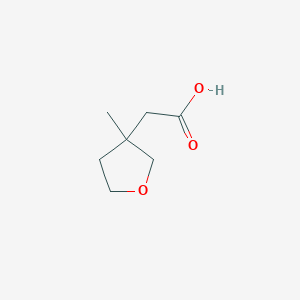
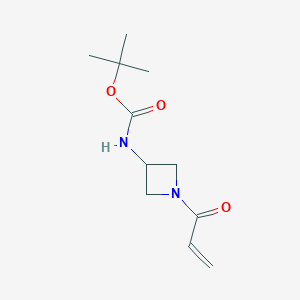
![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)
